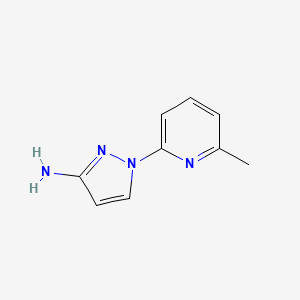
1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Vorbereitungsmethoden
The synthesis of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Major products formed from these reactions include N-oxides, reduced pyrazole derivatives, and substituted pyridine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-methylpyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(6-Methylpyridin-2-yl)-1H-pyrazol-3-amine can be compared with similar compounds such as:
1-(6-Methylpyridin-2-yl)ethanone: This compound features a similar pyridine ring but with an ethanone group instead of a pyrazole ring.
1-(6-Methylpyridin-2-yl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-7-3-2-4-9(11-7)13-6-5-8(10)12-13/h2-6H,1H3,(H2,10,12) |
InChI-Schlüssel |
LXFHXMCUNVGIOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
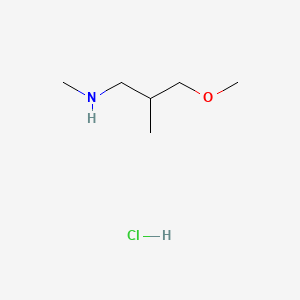

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
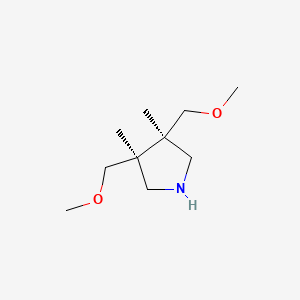
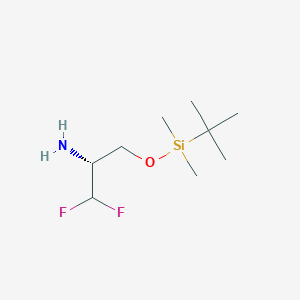

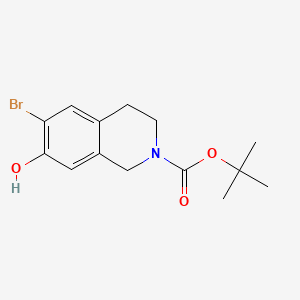
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)

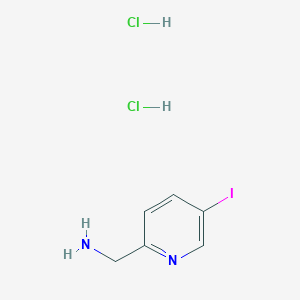
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
